Metyrapone tartrate
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Overview
Description
Metyrapone tartrate is a chemical compound primarily used in the diagnosis and treatment of certain endocrine disorders, particularly Cushing’s syndrome. It functions as an inhibitor of the enzyme steroid 11-beta-monooxygenase, which plays a crucial role in cortisol synthesis. By inhibiting this enzyme, this compound helps in reducing cortisol levels in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metyrapone tartrate involves several steps, starting from the basic pyridine derivatives. The key steps include:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a series of condensation reactions.
Introduction of Functional Groups: Various functional groups are introduced to the pyridine ring to achieve the desired chemical structure. This includes the addition of methyl and hydroxyl groups.
Final Purification: The final product is purified through crystallization and other purification techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using industrial-scale crystallization and filtration techniques.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Metyrapone tartrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Metyrapone tartrate has a wide range of scientific research applications, including:
Endocrinology: It is used to study the hypothalamic-pituitary-adrenal axis and diagnose adrenal insufficiency.
Pharmacology: Researchers use this compound to investigate the effects of cortisol inhibition on various physiological processes.
Medicine: It is used in the treatment of Cushing’s syndrome and other disorders related to cortisol overproduction.
Biochemistry: The compound is used to study enzyme inhibition and steroidogenesis.
Mechanism of Action
Metyrapone tartrate exerts its effects by inhibiting the enzyme steroid 11-beta-monooxygenase. This enzyme is responsible for the conversion of 11-deoxycortisol to cortisol in the adrenal cortex. By inhibiting this enzyme, this compound reduces cortisol production, leading to increased levels of adrenocorticotropic hormone (ACTH) and 11-deoxycortisol. This mechanism is utilized in both diagnostic and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another steroidogenesis inhibitor used in the treatment of Cushing’s syndrome.
Mitotane: Used in the treatment of adrenal carcinoma and has similar cortisol-lowering effects.
Osilodrostat: A newer steroidogenesis inhibitor with a similar mechanism of action.
Uniqueness of Metyrapone Tartrate
This compound is unique due to its rapid onset of action and its specific inhibition of steroid 11-beta-monooxygenase. Unlike some other inhibitors, this compound is primarily used for diagnostic purposes, making it a valuable tool in endocrinology .
Properties
CAS No. |
908-35-0 |
---|---|
Molecular Formula |
C18H20N2O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-1,2-dipyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C14H14N2O.C4H6O6/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11;5-1(3(7)8)2(6)4(9)10/h3-10H,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
LHWDMZWPKSLALX-LREBCSMRSA-N |
SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU-4885; SU4885; SU 4885; Metopirone tartrate; Metyrapone tartrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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